molecular formula C21H24BrN3O2 B1229619 2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one

2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one

Cat. No. B1229619
M. Wt: 430.3 g/mol
InChI Key: XKZUXXSJJHVVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one is a member of quinazolines.

Scientific Research Applications

  • Synthesis Techniques : This compound is involved in various synthesis techniques. For example, Kobayashi et al. (2011) demonstrated a one-pot synthesis of 3-Arylquinazoline-2,4(1H,3H)-dithiones from 2-bromophenyl isothiocyanates, highlighting the compound's role in chemical synthesis (Kobayashi, Yokoi, & Konishi, 2011).

  • Chemical Transformations : Duan et al. (2013) explored copper-catalyzed sequential arylation and intramolecular annulation of 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones with alkyl amidines, demonstrating the compound's utility in complex chemical transformations (Duan et al., 2013).

  • Microwave Irradiation and Solvent-Free Conditions : Mohammadi and Hossini (2011) synthesized 2,3-disubstituted-4(3H)-quinazolinones using a one-pot three-component method under microwave irradiation and solvent-free conditions, showcasing an efficient method of synthesis (Mohammadi & Hossini, 2011).

  • Photophysical and Biomolecular Binding Properties : Bonacorso et al. (2018) synthesized 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, demonstrating the compound's importance in understanding photophysical analyses and biomolecular interactions (Bonacorso et al., 2018).

  • Potassium Carbonate Mediated Transformation : Sharma et al. (2013) reported on the potassium carbonate-mediated transformation of 2,3-dihydroquinazolinone, including the 3-(2-bromophenyl)-2-isopropyl-2,3-dihydroquinazolin-4(1H)-one variant, revealing its role in regioselective transformations (Sharma et al., 2013).

properties

Product Name

2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one

Molecular Formula

C21H24BrN3O2

Molecular Weight

430.3 g/mol

IUPAC Name

2-(2-bromophenyl)-3-(3-morpholin-4-ylpropyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H24BrN3O2/c22-18-8-3-1-6-16(18)20-23-19-9-4-2-7-17(19)21(26)25(20)11-5-10-24-12-14-27-15-13-24/h1-4,6-9,20,23H,5,10-15H2

InChI Key

XKZUXXSJJHVVCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one
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2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one
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2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one
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2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one
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2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one
Reactant of Route 6
2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one

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